molecular formula C25H19BrN4O3S2 B381379 Methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate CAS No. 315696-60-7

Methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B381379
CAS No.: 315696-60-7
M. Wt: 567.5g/mol
InChI Key: UGLQRKYCUQUTGJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methyl group, a bromo group, a triazoloquinolinyl group, a sulfanyl group, an acetyl group, an amino group, a phenyl group, and a thiophene group . These groups are common in organic chemistry and are often found in various pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromo group might undergo nucleophilic substitution, while the amino group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups and their arrangement. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Biological Features and Applications
Methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate, as part of the broader family of 1,2,4-triazole derivatives, has been the focus of scientific research due to its potential biological activities. These activities include antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, among others. The compound's relevance in modern organic synthesis suggests its utility in various chemical modeling and bioactive substance design, demonstrating a promising direction for scientific research and pharmaceutical applications (Ohloblina, 2022).

Neuroprotective Potential
The molecule's structure, incorporating a 1,2,4-triazolo[4,3-a]quinolin-1-yl motif, suggests its potential in neuroprotection, aligning with research on similar quinolinic compounds. Studies on kynurenines, for instance, highlight the neuroprotective vs. neurotoxic roles of compounds acting on the NMDA receptors, indicating a pathway to explore for derivatives like this compound in disorders of the central nervous system (Vámos et al., 2009).

Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives are well-documented, providing a strong foundation for further exploration of this compound in these areas. The ongoing emergence of antibiotic-resistant strains of bacteria like Staphylococcus aureus underlines the need for novel antimicrobial agents, with 1,2,4-triazole-containing hybrids showing significant promise against such pathogens (Li & Zhang, 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, compounds containing a triazoloquinolinyl group have been found to have antiviral activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. This could include testing its activity against various biological targets and optimizing its structure for increased potency .

Properties

IUPAC Name

methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O3S2/c1-14-12-18-28-29-25(30(18)17-11-7-6-10-16(14)17)34-13-19(31)27-23-21(24(32)33-2)20(22(26)35-23)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQRKYCUQUTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C(=C(S4)Br)C5=CC=CC=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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